molecular formula C17H16N2O2S B4736731 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-2-furamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-2-furamide

Cat. No. B4736731
M. Wt: 312.4 g/mol
InChI Key: NYHZHAJRSIYFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-2-furamide, also known as EPTF, is a synthetic compound that has been studied for its potential applications in scientific research. EPTF is a member of the thiazole family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-2-furamide involves the modulation of ion channels in neurons. Specifically, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-2-furamide has been shown to enhance the activity of the Kv7 potassium channel, which is important for regulating neuronal excitability. By enhancing the activity of this channel, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-2-furamide can reduce neuronal firing and decrease the release of neurotransmitters such as glutamate, which can contribute to the development of neurological disorders.
Biochemical and Physiological Effects:
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-2-furamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-2-furamide can enhance the activity of Kv7 potassium channels in neurons, leading to a reduction in neuronal firing and neurotransmitter release. In vivo studies have shown that N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-2-furamide can reduce the severity of seizures in animal models of epilepsy and can also reduce pain in animal models of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-2-furamide in lab experiments is its specificity for Kv7 potassium channels. This specificity allows researchers to selectively modulate the activity of these channels without affecting other ion channels or neurotransmitter systems. However, one limitation of using N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-2-furamide is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.

Future Directions

There are several future directions for research on N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-2-furamide. One area of interest is the development of more potent analogs of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-2-furamide that can achieve greater effects at lower concentrations. Another area of interest is the investigation of the effects of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-2-furamide on other ion channels and neurotransmitter systems, which could provide insights into its broader biological activity. Finally, the potential therapeutic applications of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-2-furamide in neurological disorders such as epilepsy and chronic pain warrant further investigation.

Scientific Research Applications

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-2-furamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-2-furamide has been shown to modulate the activity of ion channels in neurons, which are critical for the transmission of electrical signals in the brain. This modulation can lead to changes in neuronal excitability and synaptic transmission, which can have important implications for the treatment of neurological disorders such as epilepsy and chronic pain.

properties

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-3-14-15(12-7-5-4-6-8-12)18-17(22-14)19-16(20)13-10-9-11(2)21-13/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHZHAJRSIYFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)C2=CC=C(O2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methylfuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-2-furamide
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N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-2-furamide
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N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-2-furamide
Reactant of Route 4
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-2-furamide
Reactant of Route 5
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-2-furamide
Reactant of Route 6
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-2-furamide

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